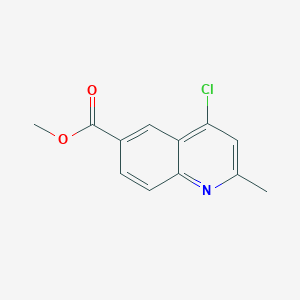

Methyl 4-chloro-2-methylquinoline-6-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-chloro-2-methylquinoline-6-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2/c1-7-5-10(13)9-6-8(12(15)16-2)3-4-11(9)14-7/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZJZTFRGBNHXSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=N1)C(=O)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401243867 | |

| Record name | Methyl 4-chloro-2-methyl-6-quinolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401243867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

867166-87-8 | |

| Record name | Methyl 4-chloro-2-methyl-6-quinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=867166-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-chloro-2-methyl-6-quinolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401243867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 4 Chloro 2 Methylquinoline 6 Carboxylate and Its Analogues

Established Reaction Pathways for Quinoline (B57606) Core Construction

The foundational step in synthesizing the target molecule involves the formation of the bicyclic quinoline system. Several classical and modified named reactions are employed to construct the necessary 2-methyl-4-hydroxyquinoline-6-carboxylate precursor.

Friedländer Synthesis and its Adaptations for Methyl 4-chloro-2-methylquinoline-6-carboxylate Precursors

The Friedländer synthesis is a well-established and straightforward method for quinoline synthesis, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically in the presence of an acid or base catalyst. nih.govwikipedia.orgorganicreactions.org The reaction proceeds through an initial aldol-type condensation followed by cyclization and dehydration to form the quinoline ring. wikipedia.org

For the synthesis of precursors to this compound, this method would require a 2-amino-5-carbomethoxybenzaldehyde or a 2-amino-5-carbomethoxyacetophenone as the starting material. The reaction of this substituted aminobenzophenone with a compound like ethyl acetoacetate (B1235776) would lead to the formation of the desired quinoline-6-carboxylate scaffold. Modern adaptations of the Friedländer synthesis often utilize microwave irradiation and solid acid catalysts to improve reaction efficiency and yields, making it a more environmentally benign approach. organic-chemistry.org

| Starting Material 1 | Starting Material 2 | Key Reaction Condition | Product Type |

|---|---|---|---|

| 2-Amino-5-carbomethoxybenzaldehyde or 2-Amino-5-carbomethoxyacetophenone | Compound with α-methylene group (e.g., Ethyl acetoacetate) | Acid or base catalysis (e.g., trifluoroacetic acid, iodine, Lewis acids) | Substituted quinoline-6-carboxylate |

Pfitzinger Reaction Applications in Carboxylic Acid Functionalization

The Pfitzinger reaction provides a direct route to quinoline-4-carboxylic acids through the condensation of isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a strong base. wikipedia.orgresearchgate.net The reaction mechanism involves the base-catalyzed hydrolysis of the isatin amide bond to form an intermediate keto-acid, which then reacts with the carbonyl compound to form an imine. Subsequent cyclization and dehydration yield the quinoline-4-carboxylic acid. wikipedia.org

To apply this reaction for the synthesis of the precursor for this compound, a 5-substituted isatin, such as 5-carboxyisatin, would be the required starting material. The reaction of 5-carboxyisatin with a simple ketone like acetone (B3395972) would yield 2-methylquinoline-4,6-dicarboxylic acid. Subsequent selective esterification would be necessary to obtain the desired methyl ester at the 6-position. This method is particularly useful for introducing a carboxylic acid group at the 4-position of the quinoline ring. jocpr.comijsr.net

| Starting Material 1 | Starting Material 2 | Key Reaction Condition | Product Type |

|---|---|---|---|

| 5-Substituted Isatin (e.g., 5-Carboxyisatin) | Carbonyl Compound (e.g., Acetone, Ethyl acetoacetate) | Strong base (e.g., Potassium hydroxide) | Quinoline-4,6-dicarboxylic acid derivative |

Gould–Jacob Cyclization for 4-Hydroxyquinoline (B1666331) Scaffolds

The Gould-Jacobs reaction is a versatile method for the synthesis of 4-hydroxyquinoline derivatives. wikipedia.org This reaction involves the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester or a similar β-keto ester, followed by a thermal cyclization. The initial condensation forms an anilinomethylenemalonate intermediate, which upon heating, undergoes a 6-electron cyclization to yield a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.org

For the synthesis of the key intermediate, methyl 4-hydroxy-2-methylquinoline-6-carboxylate, the Gould-Jacobs reaction would start with methyl 4-aminobenzoate (B8803810). The reaction of methyl 4-aminobenzoate with ethyl acetoacetate would proceed through an initial condensation followed by thermal cyclization to afford the desired 4-hydroxy-2-methylquinoline-6-carboxylate scaffold. This method is particularly effective for anilines bearing electron-donating groups at the meta-position relative to the amino group. wikipedia.org

| Starting Material 1 | Starting Material 2 | Key Reaction Condition | Product Type |

|---|---|---|---|

| Methyl 4-aminobenzoate | Ethyl acetoacetate or Diethyl ethoxymethylenemalonate | Thermal cyclization | Methyl 4-hydroxy-2-methylquinoline-6-carboxylate |

Cyclocondensation Reactions of Isatoic Anhydrides with Acetoacetates

A highly effective and convenient two-step synthesis for 4-hydroxy-2-methylquinoline (B36942) derivatives involves the cyclocondensation of isatoic anhydrides with ethyl acetoacetate. nih.govbeilstein-journals.org This method begins with the conversion of a substituted anthranilic acid (2-aminobenzoic acid) into its corresponding isatoic anhydride (B1165640). nih.govresearchgate.net The isatoic anhydride then reacts with the enolate of ethyl acetoacetate, generated by a base such as sodium hydroxide, in a one-pot acylation and dehydrative intramolecular cyclization to form the substituted 4-hydroxy-2-methylquinoline. nih.govbeilstein-journals.org

To obtain the precursor for the target molecule, the synthesis would commence with 4-aminobenzoic acid, which would first be converted to the corresponding isatoic anhydride-6-carboxylic acid. The subsequent reaction of this anhydride with the sodium enolate of ethyl acetoacetate would yield methyl 4-hydroxy-2-methylquinoline-6-carboxylate. This method offers advantages such as the use of readily available starting materials and avoidance of harsh reaction conditions. nih.govnih.gov

| Starting Material 1 | Starting Material 2 | Key Reaction Condition | Product Type |

|---|---|---|---|

| Isatoic anhydride derived from 4-aminobenzoic acid | Ethyl acetoacetate | Base (e.g., Sodium hydroxide) in a solvent like N,N-dimethylacetamide | Methyl 4-hydroxy-2-methylquinoline-6-carboxylate |

Targeted Functionalization and Derivatization Strategies

Once the 4-hydroxy-2-methylquinoline-6-carboxylate core has been constructed, the final step involves the targeted introduction of the chloro group at the 4-position.

Introduction of the Chloro Group at Position 4

The conversion of the 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolone form) to the 4-chloroquinoline (B167314) is a crucial step in the synthesis of this compound. This transformation is typically achieved through a deoxychlorination reaction.

The most common and effective reagent for this chlorination is phosphorus oxychloride (POCl₃). nih.govresearchgate.net The reaction involves treating the methyl 4-hydroxy-2-methylquinoline-6-carboxylate precursor with neat phosphorus oxychloride, often at elevated temperatures. The mechanism proceeds through the formation of a phosphate (B84403) ester intermediate, which is then displaced by a chloride ion to yield the final 4-chloro derivative. nih.gov In some cases, the addition of a base or the use of a mixture of phosphorus oxychloride and phosphorus pentachloride can facilitate the reaction. mdpi.com This chlorination step is a standard and widely used method in quinoline chemistry to introduce a reactive handle at the 4-position for further synthetic modifications.

| Starting Material | Reagent | Key Reaction Condition | Product |

|---|---|---|---|

| Methyl 4-hydroxy-2-methylquinoline-6-carboxylate | Phosphorus oxychloride (POCl₃) | Heating (reflux) | This compound |

Selective Methylation at Position 2

The introduction of a methyl group at the C2 position of the quinoline ring is a fundamental step in the synthesis of the target compound. This is often achieved through cyclization reactions where the reactants are chosen to yield the 2-methyl substitution pattern.

Doebner-von Miller Reaction: This reaction is a classic method for synthesizing quinolines and can be adapted to produce 2-methylquinolines. wikipedia.orgnih.gov It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound. wikipedia.org Specifically, the reaction of an appropriately substituted aniline with crotonaldehyde (B89634) under acidic conditions can yield a 2-methylquinoline (B7769805) derivative. iipseries.org The reaction proceeds through a Michael addition, followed by cyclization and aromatization. researchgate.net Lewis acids like tin tetrachloride and Brønsted acids are often used as catalysts. wikipedia.org

Combes Quinoline Synthesis: The Combes synthesis involves the condensation of an aniline with a β-diketone, followed by an acid-catalyzed ring closure to form a substituted quinoline. wikipedia.orgquimicaorganica.org To achieve a 2-methylquinoline, an aniline is reacted with acetylacetone (B45752) (a β-diketone). The reaction mechanism involves the formation of a Schiff base intermediate which then undergoes an electrophilic aromatic annulation in the presence of a strong acid like sulfuric acid. wikipedia.org The regioselectivity of this synthesis can be influenced by the steric and electronic effects of the substituents on both the aniline and the β-diketone. wikipedia.org

Modern Synthetic Approaches: More recent methods have been developed to offer milder conditions and improved yields. A notable example is a Palladium-catalyzed Wacker-type oxidative cyclization. acs.org This method allows for the preparation of various 2-methylquinoline derivatives in good yields under mild conditions using air as the oxidant. acs.org Another approach involves a continuous flow reaction system using a Ru-Fe/γ-Al2O3 catalyst to synthesize 2-methylquinolines from nitroarenes and an ethanol (B145695)/water system, which aligns with green chemistry principles. rsc.org

Table 1: Comparison of Synthetic Methods for 2-Methylquinoline Core

| Method | Reactants | Conditions | Key Features |

|---|---|---|---|

| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Acid-catalyzed | Classic method, can be prone to polymerization nih.gov |

| Combes Synthesis | Aniline, β-Diketone | Acid-catalyzed cyclization | Yields 2,4-disubstituted quinolines iipseries.org |

| Pd-catalyzed Cyclization | Substituted anilines with allyl groups | Pd(OAc)2, 1,10-phenanthroline, air | Mild conditions, good yields acs.org |

| Ru-Fe Catalyzed Flow | Nitroarenes, Ethanol/Water | Ru-Fe/γ-Al2O3 catalyst, continuous flow | Green, heterogeneous, continuous process rsc.org |

Esterification Methods for the Carboxylate Moiety at Position 6

The synthesis of this compound from its corresponding carboxylic acid is typically achieved through esterification.

Fischer Esterification: This is a widely used and cost-effective method for producing esters from carboxylic acids and alcohols in the presence of an acid catalyst. acs.org The reaction involves heating the carboxylic acid (4-chloro-2-methylquinoline-6-carboxylic acid) with an excess of methanol (B129727) and a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). acs.orgresearchgate.net The reaction is an equilibrium process, and using an excess of the alcohol helps to drive the equilibrium towards the formation of the ester. researchgate.net The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack by the alcohol. acs.org

Other Esterification Agents: While Fischer esterification is common, other reagents can also be employed. For instance, reactions involving dialkyl dicarbonates in the presence of a Lewis acid like magnesium chloride can lead to the formation of esters in high yields. mdpi.com Sulfuryl fluoride (B91410) (SO₂F₂) has also been shown to mediate the dehydrative coupling of carboxylic acids and alcohols at room temperature with high efficiency and broad substrate scope. mdpi.com

Nucleophilic Substitution Reactions at the 4-Chloro Position

The chlorine atom at the C4 position of the quinoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the introduction of a wide variety of functional groups at this position, making it a key site for the synthesis of diverse analogues.

The general mechanism for SNAr at the 4-position involves the attack of a nucleophile on the carbon atom bearing the chlorine, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of the chloride leaving group.

Amination: The 4-chloro group can be readily displaced by various amines to form 4-aminoquinoline (B48711) derivatives. These reactions can be carried out under different conditions:

Conventional Heating: Direct coupling with alkylamines or anilines can be achieved by heating in a solvent like ethanol or DMF, often at high temperatures and for extended periods. The use of a base such as triethylamine (B128534) or potassium carbonate can improve yields.

Acid Catalysis: The reaction with anilines can be facilitated by a catalytic amount of a Brønsted or Lewis acid.

Microwave or Ultrasound: These techniques can accelerate the reaction, leading to shorter reaction times and often improved yields.

Substitution with other Nucleophiles:

Thiolates: The 4-chloro group can be substituted by sulfur nucleophiles, such as thiols, to produce 4-thioether derivatives.

Hydrazines: Reaction with hydrazine (B178648) hydrate (B1144303) leads to the formation of 4-hydrazinoquinolines.

Azides: Sodium azide (B81097) can be used to introduce an azido (B1232118) group at the 4-position.

Triazoles: 4-chloroquinolines react with 1,2,4-triazole (B32235) to yield 4-(1H-1,2,4-triazol-1-yl)quinolines, with the reaction conditions (neutral, acidic, or basic) influencing the outcome.

Electrophilic Aromatic Substitution on the Quinoline Ring System

Electrophilic aromatic substitution (EAS) on the quinoline ring system is influenced by the electronic properties of the two fused rings and the directing effects of existing substituents. The pyridine (B92270) ring is deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. Consequently, substitution occurs preferentially on the more electron-rich benzene (B151609) (homocyclic) ring, primarily at the C-5 and C-8 positions. quimicaorganica.org

The substituents already present on the this compound ring direct the position of further electrophilic attack:

2-Methyl group: An activating, ortho-, para-directing group.

4-Chloro group: A deactivating, ortho-, para-directing group.

6-Carboxylate group: A deactivating, meta-directing group.

Considering these effects, electrophilic attack is most likely to occur at the positions on the benzene ring that are activated or least deactivated.

Nitration: A notable example is the nitration of 2-chloro-4-methylquinoline. acs.orgacs.org Treatment with a mixture of fuming nitric acid and concentrated sulfuric acid at low temperatures results in the formation of the 8-nitro derivative as the major product, with the 6-nitro isomer also being formed in a smaller amount. acs.org This demonstrates the preference for substitution at the 8-position. Applying this to the target molecule, nitration would likely yield the 8-nitro and potentially the 5-nitro derivatives.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Electrophile | Reaction | Predicted Major Product Position(s) | Rationale |

|---|---|---|---|

| NO₂⁺ | Nitration | C8, C5 | C5 and C8 are the most activated positions on the benzene ring. quimicaorganica.org |

| SO₃ | Sulfonation | C8, C5 | Similar to nitration, substitution occurs on the homocyclic ring. |

| Br⁺ | Bromination | C8, C5 | Halogenation follows the same regiochemical principles. |

Oxidation Reactions for Quinoline N-Oxides

The nitrogen atom of the quinoline ring can be oxidized to form a quinoline N-oxide. This transformation alters the electronic properties of the ring system, influencing its reactivity in subsequent reactions. The oxidation of 2-substituted quinolines can be achieved using various oxidizing agents. A particularly effective reagent is dimethyldioxirane (B1199080) (DMDO), which can produce the corresponding N-oxides as the sole products in nearly quantitative yields. The reaction is typically carried out in a solvent like acetone at room temperature.

Reduction Methodologies for Quinoline Derivatives

Quinoline derivatives can undergo reduction at several sites, including the heterocyclic ring, the ester group, or other reducible functional groups.

Reduction of the Quinoline Ring: The pyridine part of the quinoline ring is more susceptible to reduction than the benzene part. Catalytic hydrogenation is a common method to produce 1,2,3,4-tetrahydroquinolines. nih.gov

Heterogeneous Catalysis: Catalysts such as palladium on carbon (Pd/C) or cobalt-based catalysts can be used with H₂ gas or transfer hydrogenation reagents like ammonia (B1221849) borane. nih.govnih.gov

Homogeneous Catalysis: Rhodium and iridium-based complexes are also effective for the hydrogenation of quinolines.

Chemical Reduction: Reagents like zinc borohydride (B1222165) can regioselectively reduce quinolines to their 1,2,3,4-tetrahydro derivatives. tandfonline.com A combination of hydrosilanes and ethanol catalyzed by gold nanoparticles has also been shown to be effective. researchgate.net

Reduction of the Ester Moiety: The methyl ester group at the C-6 position can be reduced to a primary alcohol (a hydroxymethyl group). This is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. The reaction involves the nucleophilic addition of a hydride to the carbonyl carbon of the ester.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki–Miyaura Coupling) for Aryl/Heteroaryl Substitutions

The 4-chloro position of the quinoline ring is an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon bonds. The Suzuki-Miyaura coupling is a versatile and widely used method for this purpose.

This reaction involves the coupling of the 4-chloroquinoline derivative with an organoboron compound, typically an aryl or heteroaryl boronic acid or its ester, in the presence of a palladium catalyst and a base.

Reaction Components:

Palladium Catalyst: Common catalysts include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium on carbon (Pd/C) often used with a phosphine (B1218219) ligand like triphenylphosphine (B44618) (PPh₃).

Base: A base is required for the activation of the organoboron species. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium carbonate (Na₂CO₃).

Solvent: The reaction is typically carried out in solvents such as dioxane, toluene, or dimethylformamide (DMF), often with the addition of water.

The Suzuki-Miyaura coupling at the 4-position allows for the synthesis of a wide array of 4-aryl or 4-heteroaryl quinoline derivatives, significantly expanding the structural diversity of analogues that can be prepared from this compound.

Knoevenagel Condensation for C2-Styrylquinoline Derivatives

The Knoevenagel condensation is a versatile and widely employed method for carbon-carbon bond formation, particularly in the synthesis of styrylquinoline derivatives. This reaction typically involves the condensation of a compound with an active methylene (B1212753) group and a carbonyl compound. In the context of quinoline synthesis, the methyl group at the C2 position of the quinoline ring can act as the active methylene component, reacting with various aromatic aldehydes to yield C2-styrylquinolines.

The reaction is highly stereoselective, often yielding the E stereoisomer exclusively. iucr.org This stereoselectivity is confirmed by 1H NMR spectroscopy, where the coupling constant values between the vinylic protons are typically around 16.0 Hz. iucr.org The versatility of this method allows for the incorporation of a wide array of substituents on both the quinoline scaffold and the aromatic aldehyde, enabling the synthesis of a diverse library of highly functionalized 2-aryl/heteroaryl vinyl quinolines. iucr.orgrsc.org

Metal Lewis acids, such as Indium trichloride (B1173362) (InCl3), have been shown to be effective catalysts for this transformation, often as part of a one-pot tandem Friedländer annulation–Knoevenagel condensation sequence. iucr.orgrsc.org This approach allows for the construction of complex 2,4-distyrylquinolines from simpler precursors like (2-aminophenyl)chalcones, a ketone, and an aromatic aldehyde. iucr.org

Table 1: Examples of Knoevenagel Condensation for Styrylquinoline Synthesis

| Precursor 1 | Precursor 2 | Catalyst | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Methyl-4-styrylquinoline | Aromatic Aldehyde | InCl₃ | 2,4-Distyrylquinoline | 71-93% | iucr.org |

| 2-Aminobenzophenone | Ethyl acetoacetate / Benzaldehyde | In(OTf)₃ | 2-Styrylquinoline | Good to Excellent | rsc.org |

Synthesis of Fused Heterocyclic Quinoline Derivatives (e.g., triazoles, oxadiazoles)

Fusing the quinoline core with other heterocyclic rings, such as triazoles and oxadiazoles, generates novel molecular scaffolds with significant potential in medicinal and materials chemistry. rsc.orgnih.gov

Triazole-Fused Quinolines: A common strategy for synthesizing quinoline-fused triazoles involves multi-step sequences starting from functionalized quinolines. For instance, quinoline-tethered triazoles can be prepared in three steps from 2-chloro-3-formylquinoline via reductive amination, N-propargylation, and a subsequent 'click' reaction. rsc.orgrsc.org These intermediates can then undergo palladium-catalyzed intramolecular C-H functionalization at the C-5 position of the triazole ring to yield quinoline-fused triazolo-azepines in good to high yields. rsc.orgrsc.org Another approach involves the direct reaction of chloroquinolines with 1H-benzo rsc.orgnih.govbenthamdirect.comtriazole at elevated temperatures (110–120 °C), followed by decomposition in polyphosphoric acid to afford indolo[2,3-b]quinolines. nih.gov

Oxadiazole-Fused Quinolines: The synthesis of quinoline-linked 1,2,4-oxadiazoles is also a subject of considerable interest. These compounds are often prepared by constructing the oxadiazole ring onto a pre-existing quinoline structure. nih.govresearchgate.neteresearchco.com A general synthetic route involves preparing a quinoline-based ester, converting it to a hydrazide, which is then cyclized with a suitable one-carbon synthon (like carbon disulfide followed by treatment with an aryl acid) to form the 1,3,4-oxadiazole (B1194373) ring. eresearchco.com Alternatively, the 1,2,4-oxadiazole (B8745197) ring can be formed by reacting a quinoline-derived amidoxime (B1450833) with an appropriate carboxylic acid or its derivative. This modular approach allows for the creation of a library of derivatives by varying the substituents on both the quinoline and the attached aryl groups. researchgate.net

Optimization of Reaction Conditions and Catalytic Approaches

Role of Acid Catalysts (e.g., Ammonium (B1175870) Ceric Nitrate (B79036), Zinc Chloride)

Acid catalysts are pivotal in many quinoline syntheses, promoting key condensation and cyclization steps while often allowing for milder reaction conditions.

Ammonium Ceric Nitrate (CAN): Cerium(IV) ammonium nitrate (CAN) has emerged as an excellent and versatile catalyst for the Friedländer and Friedländer-Borsche quinoline syntheses. nih.govacs.org Its use allows for the synthesis of polysubstituted quinolines in high yields, effectively avoiding the harsh acidic or basic conditions traditionally required for these reactions. nih.govacs.org CAN is also effective in catalyzing the one-pot synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline (B116575) derivatives from substituted anilines and acetone. eurekaselect.com Furthermore, catalytic amounts of aqueous CAN can be used for the efficient synthesis of quinoxaline (B1680401) derivatives, which are structurally related to quinolines. wikipedia.orgrsc.org

Zinc Chloride (ZnCl₂): Zinc chloride is another Lewis acid catalyst frequently used in quinoline synthesis. It has been employed in the Knorr synthesis method to produce amino tetrahydroquinolines from precursors like 4-ethyl-1,2,3,4-tetrahydroquinoline (B2411686) and ethyl-4,4,4-trifluoroacetoacetate. iipseries.org Zinc salts, such as zinc triflate, are also effective in multicomponent coupling reactions to synthesize 2,3-disubstituted quinolines from alkynes, amines, and aldehydes under solvent-free conditions. nih.gov

Use of Bases (e.g., Hunig's Base) in Quinoline Synthesis

Non-nucleophilic, sterically hindered bases play a crucial role in synthetic routes where the removal of a proton is necessary without interference from the base acting as a nucleophile.

Hunig's Base (N,N-Diisopropylethylamine, DIPEA): Hunig's base is a prime example of such a reagent. chemeurope.comwikipedia.orgchemicalbook.com Due to the steric hindrance provided by its two isopropyl groups and one ethyl group, the nitrogen atom's lone pair is accessible to small electrophiles like protons but is a poor nucleophile. chemeurope.comchemicalbook.com This property is exploited in the synthesis of quinoline tertiary amines from 4-chloro-2-methylquinolines. heteroletters.org In this reaction, secondary amines displace the chlorine atom at the C4 position. The reaction releases hydrogen chloride (HCl), which is neutralized by Hunig's base. Its non-nucleophilic nature prevents the formation of quaternary ammonium salts, a common side reaction when less hindered bases like triethylamine are used. heteroletters.org This allows the reaction to proceed smoothly under mild conditions, often at room temperature in a solvent like DMF. heteroletters.org

Solvent Systems and Temperature Control in High-Yield Syntheses

The choice of solvent and precise temperature control are critical parameters that significantly influence reaction outcomes, yields, and purity in quinoline synthesis.

Solvent Systems: Many classical quinoline syntheses, such as the Conrad-Limpach reaction, require high temperatures to drive the cyclization step, which involves overcoming a significant energy barrier. nih.govnih.gov Traditionally, very high-boiling solvents like mineral oil (BP > 275 °C), diphenyl ether (BP = 259 °C), and Dowtherm A (BP = 257 °C) are used. nih.gov Research has confirmed that for certain reactions, the yield of the quinoline product increases with the boiling point of the solvent, with optimal results often achieved at temperatures above 250 °C. nih.gov However, these traditional solvents have drawbacks, including high cost, unpleasant odors, and difficulty in removal post-reaction. nih.gov This has led to the exploration of alternative, less expensive high-boiling solvents such as 1,2,4-trichlorobenzene, 2-nitrotoluene, and 2,6-di-tert-butylphenol, which can provide comparable yields without the associated disadvantages. nih.gov

Temperature Control: Temperature is a crucial factor for both reaction rate and selectivity. In microwave-assisted syntheses, for example, optimizing the temperature can lead to a significant increase in product yield while minimizing reaction time. acs.org In one study, increasing the reaction temperature from 80 °C to 120 °C improved the yield, but further increases to 140 °C offered no additional benefit, highlighting the existence of an optimal temperature window. acs.org In conventional heating methods, reactions are often conducted at reflux temperature for extended periods to ensure completion. heteroletters.orgsciencemadness.org Precise control over these parameters is essential for developing efficient, scalable, and high-yield synthetic protocols.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has become a powerful tool for the rapid and efficient synthesis of quinoline derivatives. nih.govbenthamdirect.comacs.orgunf.edu This green chemistry technique offers several advantages over conventional heating methods, including dramatically reduced reaction times, improved product yields, and often higher purity of the final compounds. nih.govbenthamdirect.comnih.gov

The benefits of microwave irradiation stem from the efficient and direct heating of the reaction mixture, which can lead to faster reaction rates and different selectivities compared to conventional heating. nih.gov This technology has been successfully applied to a variety of quinoline syntheses, including:

One-pot, three-component reactions: Novel quinoline-hybrid compounds, such as dihydropyrido[2,3-d]pyrimidines, have been synthesized by irradiating a mixture of formyl-quinoline derivatives, primary heterocyclic amines, and cyclic 1,3-diketones in DMF. acs.orgunf.edu

Domino reactions: Fused heterocyclic systems like imidazo[1,2-a]quinolines have been synthesized via microwave-assisted, three-component domino reactions, forming up to five new bonds in a single pot. acs.org

Classical name reactions: The Skraup reaction has been adapted to microwave conditions, achieving a significant decrease in reaction time compared to the classical method. nih.gov

By allowing for precise control over parameters such as temperature, pressure, and power, microwave-assisted protocols offer a rapid and cost-effective strategy for preparing diverse quinoline derivatives. acs.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Method | Microwave-Assisted Method | Reference |

|---|---|---|---|

| Skraup Synthesis | Longer reaction time | Shorter reaction time, similar yield | nih.gov |

| Three-component synthesis of quinoline hybrids | N/A | 8-20 min reaction time, high yield | acs.org |

| Synthesis of Imidazo[1,2-a]quinoline | N/A | Shorter reaction time, operational simplicity | acs.org |

Industrial Production Methods and Scalability Considerations

The industrial-scale synthesis of this compound and its analogues is not extensively detailed in publicly available literature, which often focuses on laboratory-scale preparations. However, industrial methodologies can be inferred from the manufacturing processes of structurally related quinoline-based active pharmaceutical ingredients (APIs), such as chloroquine (B1663885) and hydroxychloroquine. The primary considerations for industrial production revolve around cost-effectiveness, safety, environmental impact, yield, and purity. Scalability requires moving from traditional batch processes to more efficient and controlled methods.

Traditional Synthetic Routes and Their Limitations

Historically, the synthesis of quinoline scaffolds has relied on classic named reactions like the Gould-Jacobs, Combes, and Conrad-Limpach syntheses. nih.govnih.gov The Gould-Jacobs reaction, for instance, is a common pathway for producing the core 4-hydroxyquinoline intermediate, which is then chlorinated to yield a 4-chloroquinoline derivative.

A representative industrial process for a 4-chloroquinoline analogue, 4,7-dichloroquinoline (B193633) (a key intermediate for chloroquine), was developed based on the methodology of Price and Roberts. nih.gov This process involves multiple steps starting from meta-chloroaniline and diethoxymethylene malonate. nih.gov The key steps typically involve:

Condensation: An aniline derivative is reacted with a β-ketoester or a similar substrate.

Cyclization: The intermediate undergoes thermal or acid-catalyzed cyclization to form the quinolin-4-one ring system.

Chlorination: The resulting 4-hydroxyquinoline is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to introduce the chlorine atom at the 4-position. nih.gov

While effective, these traditional methods often present significant challenges for large-scale production:

Harsh Conditions: Many classic syntheses require high temperatures and the use of strong, corrosive acids like sulfuric acid or polyphosphoric acid, necessitating specialized and costly equipment. nih.govacs.org

Waste Generation: The use of stoichiometric reagents and harsh acids leads to the production of significant amounts of chemical waste, posing environmental and disposal challenges. acs.org

Safety Concerns: Handling reagents like POCl₃ on an industrial scale requires stringent safety protocols.

Modern Industrial Strategies and Process Intensification

To overcome the limitations of traditional methods, modern chemical manufacturing focuses on process intensification and green chemistry principles. nih.govrsc.org For quinoline derivatives, this has led to the development of more sustainable and scalable synthetic routes.

Catalytic Methods: Transition-metal catalysis offers efficient and selective pathways for constructing the quinoline ring. organic-chemistry.org Various catalysts, including those based on palladium (Pd), copper (Cu), and nickel (Ni), have been shown to facilitate quinoline synthesis under milder conditions and with greater functional group tolerance. organic-chemistry.org For example, a palladium-catalyzed aerobic oxidative aromatization has been developed to synthesize quinoline derivatives from simple alcohols and anilines, a method that has been successfully scaled to the gram level. organic-chemistry.org While promising, the cost of noble metal catalysts and the need for their removal from the final product are key considerations for industrial application. acs.org

Continuous Flow Synthesis: A significant advancement in scaling up the production of quinoline-based APIs is the adoption of continuous flow chemistry. beilstein-journals.orgresearchgate.net This approach offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and higher yields. beilstein-journals.orgvcu.edu

Researchers have developed a cost-effective, semi-continuous flow method for the synthesis of hydroxychloroquine, an important analogue. vcu.edu This process utilizes simpler, less expensive starting materials and integrates continuous flow and continuous stirred tank reactors. vcu.edu Key benefits of this approach that are applicable to the production of this compound include:

Reduced Costs: Using more affordable reactants and improving efficiency significantly lowers manufacturing costs. vcu.edu

Enhanced Safety: Containing reactions within a closed-loop system of tubes and reactors minimizes exposure to hazardous materials and allows for better management of exothermic reactions.

The table below compares key aspects of traditional batch manufacturing with modern continuous flow processes for quinoline synthesis.

| Feature | Traditional Batch Synthesis | Modern Continuous Flow Synthesis |

| Process Type | Reactions run in large, single vessels. | Reactions run continuously in tubes or packed beds. beilstein-journals.org |

| Typical Reagents | Strong acids (H₂SO₄), POCl₃. nih.govnih.gov | Milder catalysts (e.g., Pd, Ni), simpler reactants. organic-chemistry.orgvcu.edu |

| Reaction Conditions | High temperatures, prolonged reaction times. nih.gov | Precise temperature/pressure control, shorter residence times. beilstein-journals.org |

| Scalability | Challenging; requires larger vessels, potential for inconsistent batches. | More straightforward; scale-out by running parallel lines or longer operation. |

| Safety | Higher risk due to large volumes of hazardous materials and potential for thermal runaway. | Inherently safer due to small reaction volumes at any given time. beilstein-journals.org |

| Yield & Purity | Often lower yields and may require extensive purification. acs.org | Typically higher yields and improved purity due to precise control. vcu.edu |

| Environmental Impact | Significant solvent and reagent waste. acs.org | Reduced waste, potential for solvent recycling, higher atom economy. nih.gov |

Purification and Product Isolation on a Large Scale

Regardless of the synthetic method, purification is a critical final step in industrial production. For a compound like this compound, which is likely a solid crystalline material, industrial purification would typically involve:

Work-up: After the reaction, the mixture is neutralized, and the crude product is separated from the reaction medium, often through extraction with a suitable solvent. google.com

Crystallization: The crude product is dissolved in a hot solvent and allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. This is a highly effective method for achieving high purity on a large scale. google.com

Filtration and Drying: The purified crystals are collected by filtration and dried under vacuum to remove any residual solvent.

For industrial applications, optimizing the crystallization process is crucial for controlling particle size, crystal morphology, and bulk density, which are important physical properties for formulation and handling.

Advanced Spectroscopic and Structural Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Elucidation

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Chemical Shifts and Coupling Constants

¹H NMR spectroscopy would reveal the number of distinct proton environments, their electronic surroundings (chemical shift, δ), and the number of neighboring protons (multiplicity and coupling constants, J). For Methyl 4-chloro-2-methylquinoline-6-carboxylate, one would expect to observe distinct signals for the aromatic protons on the quinoline (B57606) ring, a singlet for the methyl group at the 2-position, and a singlet for the methyl group of the ester functionality. The precise chemical shifts and coupling constants between the aromatic protons would be critical for confirming the substitution pattern on the quinoline core.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal. This would include signals for the carbons of the quinoline ring system, the methyl group carbon, the ester carbonyl carbon, and the ester methyl carbon. The chemical shifts of these signals would confirm the presence of sp²-hybridized aromatic and sp³-hybridized alkyl carbons, as well as the carbonyl carbon of the ester group.

Two-Dimensional NMR Techniques (e.g., HMBC) for Connectivity Assignments

Two-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are essential for establishing the connectivity between different parts of a molecule. An HMBC spectrum would show correlations between protons and carbons that are separated by two or three bonds. This would be instrumental in unambiguously assigning the ¹H and ¹³C NMR signals and confirming the precise placement of the chloro, methyl, and carboxylate groups on the quinoline scaffold. For instance, correlations between the ester methyl protons and the carbonyl carbon, and between the aromatic protons and their adjacent and nearby carbons, would definitively piece together the molecular structure.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. A high-resolution mass spectrum (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the elemental formula (C₁₂H₁₀ClNO₂). The fragmentation pattern observed in the mass spectrum would offer further structural confirmation, showing characteristic losses of fragments such as the methyl group, the methoxy (B1213986) group, or the entire ester functionality.

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display characteristic absorption bands confirming its key functional groups. A strong absorption band would be expected for the C=O stretching vibration of the ester group (typically around 1720 cm⁻¹). Other significant peaks would include those corresponding to C-H stretching of the aromatic and methyl groups, C=C and C=N stretching vibrations within the quinoline ring system, and the C-Cl stretching vibration. The unique combination of these absorption bands serves as a molecular "fingerprint" for the compound.

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, offering a detailed fingerprint of its structural framework. For quinoline derivatives, FT-Raman spectra provide valuable information on the skeletal vibrations of the fused ring system as well as the characteristic modes of its substituents. researchgate.netresearchgate.net

Table 1: Predicted FT-Raman Vibrational Modes for this compound

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Methyl C-H Stretch | 3000 - 2850 | Medium |

| Carbonyl (C=O) Stretch | 1735 - 1715 | Strong |

| Quinoline Ring C=C/C=N Stretching | 1625 - 1430 | Strong |

| C-H In-plane Bending | 1300 - 1000 | Medium-Weak |

| C-Cl Stretch | 800 - 600 | Medium |

| Ring Breathing/Deformation | 1050 - 700 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated π-systems, such as the quinoline ring in this compound. researchgate.netresearchgate.net

The UV-Vis spectrum of a quinoline derivative typically displays multiple absorption bands corresponding to π→π* and n→π* electronic transitions. researchgate.net The fused aromatic system of the quinoline core gives rise to intense π→π* transitions, usually observed at shorter wavelengths (in the UV region). mdpi.comacs.org The presence of substituents on the quinoline ring—including the chloro, methyl, and methyl carboxylate groups—can modulate the energy of these transitions, often causing a shift in the absorption maxima (λmax) to longer wavelengths (a bathochromic shift). The non-bonding electrons on the quinoline's nitrogen atom and the carbonyl oxygen of the ester can participate in lower-energy n→π* transitions, which typically appear as weaker bands at longer wavelengths compared to the π→π* transitions. researchgate.net Analysis of these spectral features provides insight into the extent of electronic conjugation within the molecule. researchgate.net

Table 2: Typical Electronic Transitions for Substituted Quinolines

| Transition Type | Involved Orbitals | Typical Wavelength Range | Expected Intensity |

| π → π | π bonding to π antibonding | 250 - 350 nm | High |

| n → π | non-bonding to π antibonding | 300 - 400 nm | Low |

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interaction Analysis

While the crystal structure for this compound has not been specifically reported in the available literature, data from closely related compounds like "Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate" offer significant insights. helsinki.fi In this analogue, the quinoline ring system is observed to be essentially planar. helsinki.fi The phenyl and carboxylate groups are twisted out of this plane, defining specific dihedral angles. It is expected that this compound would also feature a planar quinoline core. The analysis would reveal the relative orientation of the methyl and methyl carboxylate substituents and how the chlorine atom influences the local geometry. Furthermore, crystallographic data elucidates intermolecular interactions, such as hydrogen bonding or π–π stacking, which govern the crystal packing arrangement. For similar quinoline structures, weak C—H⋯O or C—H⋯N interactions have been observed. mdpi.com

Table 3: Representative Crystallographic Data for a Related Quinoline Derivative (Methyl quinoline-2-carboxylate)

| Parameter | Value | Reference |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P21/a | researchgate.net |

| a (Å) | 12.676 | researchgate.net |

| b (Å) | 20.333 | researchgate.net |

| c (Å) | 12.947 | researchgate.net |

| β (°) | 113.12 | researchgate.net |

| Volume (ų) | 3069.0 | researchgate.net |

| Z (molecules/unit cell) | 4 | researchgate.net |

Note: Data is for a structurally similar compound and serves as an illustrative example.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is indispensable for assessing the purity of a synthesized compound and for isolating it from reaction mixtures. Thin Layer Chromatography and High-Performance Liquid Chromatography are standard methods employed in the analysis of quinoline derivatives. nih.gov

Thin Layer Chromatography (TLC) is a rapid and effective technique used to monitor the progress of a chemical reaction. libretexts.org In the synthesis of quinoline derivatives, TLC is routinely used to track the consumption of starting materials and the formation of the desired product. nih.govresearchgate.netijpsr.com A small aliquot of the reaction mixture is spotted on a TLC plate, which is then developed in an appropriate solvent system. The separated spots, corresponding to different compounds, are visualized, often under UV light. libretexts.org The product, this compound, would have a distinct retention factor (Rf) value compared to the reactants. The reaction is considered complete when the spot corresponding to the limiting reactant has disappeared and a new spot for the product is prominent. libretexts.org

Table 4: Illustrative TLC Data for a Synthesis Reaction

| Compound | Rf Value (Example) | Observation |

| Starting Material A | 0.70 | Spot diminishes over time |

| Starting Material B | 0.65 | Spot diminishes over time |

| Product | 0.45 | Spot appears and intensifies |

Note: Rf values are hypothetical and depend on the specific TLC plate and solvent system used.

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and quantitative analytical technique used to determine the purity of a compound and to calculate reaction yields. acs.org For quinoline carboxylates, Reverse-Phase HPLC (RP-HPLC) is a common method, where a nonpolar stationary phase is used with a polar mobile phase. nih.govresearchgate.net

The sample is injected into the HPLC system, and its components are separated based on their differential partitioning between the stationary and mobile phases. Each component elutes at a specific retention time. The purity of this compound can be determined by integrating the area of its corresponding peak in the chromatogram and expressing it as a percentage of the total area of all peaks. By using a calibrated standard, HPLC can also be used to accurately quantify the amount of product formed, which is essential for calculating the yield of the synthesis. acs.org

Table 5: Representative HPLC Method Parameters for Quinoline Analysis

| Parameter | Typical Condition | Reference |

| Column | C18 (Reversed-Phase) | acs.org |

| Mobile Phase | Methanol (B129727) / 0.1 M Phosphoric Acid | acs.org |

| Detection | UV at 280 nm | acs.org |

| Flow Rate | 1.0 mL/min | acs.org |

| Column Temperature | 30 °C | acs.org |

Investigations into Biological Activities of Methyl 4 Chloro 2 Methylquinoline 6 Carboxylate Derivatives

Research on Antimicrobial Potency

The antimicrobial properties of quinoline (B57606) derivatives have been a focal point of numerous scientific investigations. These studies explore their efficacy against a range of pathogens, including bacteria and fungi, as well as their potential in combating parasitic diseases like malaria.

Antibacterial Activity Studies

The antibacterial potential of quinoline derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. Notably, studies involving Escherichia coli and Staphylococcus aureus have demonstrated significant inhibitory effects.

For instance, a series of 2-phenyl-quinoline-4-carboxylic acid derivatives were synthesized and tested for their antibacterial properties. One compound, in particular, showed notable activity against a methicillin-resistant strain of Staphylococcus aureus (MRSA). nih.gov Further research has indicated that certain quinoline derivatives can exhibit potent antibacterial activity against MRSA with low cytotoxicity. nih.gov The minimum inhibitory concentration (MIC) values of some derivatives highlight their potency against various bacterial strains. ajrconline.org

| Pathogen | MIC (mg/mL) | Activity Type |

| Escherichia coli | 0.0195 | Antibacterial |

| Staphylococcus aureus | 5.64 | Antibacterial |

| Pseudomonas aeruginosa | 13.40 | Antibacterial |

| Bacillus mycoides | 0.0048 | Antibacterial |

This table showcases the Minimum Inhibitory Concentration (MIC) of select quinoline derivatives against various bacterial strains, indicating their potential as antibacterial agents.

Antifungal Efficacy Evaluations

In addition to their antibacterial properties, quinoline derivatives have been investigated for their effectiveness against fungal pathogens. Several studies have reported promising results, with some compounds showing antifungal activity comparable to or even exceeding that of established antifungal drugs.

Research has shown that specific quinoline derivatives exhibit significant in vitro antifungal activity. nih.gov For example, compounds such as 2-[(3-Hydroxyphenylimino)methyl]quinolin-8-ol and 2-[(4-hydroxyphenylimino)methyl]quinolin-8-ol have demonstrated notable efficacy. nih.gov The antifungal activity of these derivatives is often discussed in the context of their chemical structure and lipophilicity. nih.gov Some derivatives have shown selective action against yeasts or filamentous fungi. nih.gov

| Pathogen | MIC (mg/mL) | Activity Type |

| Candida albicans | 0.0048 | Antifungal |

This table highlights the Minimum Inhibitory Concentration (MIC) of a quinoline derivative against the fungal pathogen Candida albicans.

Antimalarial Studies and Inhibition of Parasite Targets

The quinoline core is a well-established scaffold in the development of antimalarial drugs, with chloroquine (B1663885) being a prominent example. scirp.orgnih.gov Research into new quinoline derivatives continues to be a crucial area in the fight against malaria, particularly with the rise of drug-resistant strains of Plasmodium falciparum. nih.govnih.gov

These derivatives are believed to exert their antimalarial effect through various mechanisms, including the inhibition of hemozoin formation, a process essential for the parasite's survival. nih.govmicrobiologyjournal.org Furthermore, studies have explored the interaction of quinoline derivatives with specific parasite enzymes, such as Plasmodium falciparum lactate (B86563) dehydrogenase (PfLDH) and the cytochrome bc1 complex. nih.govnih.govscispace.com

Docking studies have suggested that quinoline derivatives can bind to the active site of PfLDH, potentially acting as competitive inhibitors. scirp.orgnih.gov The cytochrome bc1 complex, a key component of the parasite's mitochondrial electron transport chain, has also been identified as a target for some quinoline analogs. nih.govnih.gov Inhibition of this complex can disrupt essential processes like pyrimidine (B1678525) biosynthesis, leading to parasite death. nih.gov

Research on Anticancer and Antiproliferative Activities

The potential of quinoline derivatives as anticancer agents has been extensively studied. These investigations have revealed their ability to inhibit the growth of various cancer cell lines and to induce programmed cell death, or apoptosis.

Inhibition of Cancer Cell Line Proliferation (in vitro assays)

Numerous in vitro studies have demonstrated the antiproliferative effects of quinoline derivatives against a range of human cancer cell lines. These compounds have shown varying degrees of cytotoxicity, with some exhibiting potent activity at micromolar concentrations.

For example, certain 2-substituted-4-amino-6-halogenquinolines have displayed significant antiproliferative activity against cell lines such as H-460, HT-29, HepG2, and SGC-7901. nih.gov Similarly, quinoline-4-carboxylic acid derivatives have been shown to reduce the cellular growth of breast cancer (MCF-7), bone marrow lymphoblast (K-562), and cervical cancer (HeLa) cells. nih.gov The antiproliferative efficacy of these compounds is often linked to their specific chemical structures and substituents. nih.govnih.gov

| Compound Class | Cancer Cell Lines | Observed Effect |

| 2-Substituted-4-amino-6-halogenquinolines | H-460, HT-29, HepG2, SGC-7901 | Good to excellent antiproliferative activity. nih.gov |

| Quinoline-4-carboxylic acid derivatives | MCF-7, K-562, HeLa | Variable degrees of growth inhibition. nih.gov |

| 6,7-methylenedioxy-4-substituted phenylquinolin-2-one derivatives | Various tumor cell lines | Potent cytotoxicity at sub-micromolar levels. nih.govnih.gov |

This table summarizes the in vitro antiproliferative activity of different classes of quinoline derivatives against various cancer cell lines.

Induction of Apoptosis and Cell Cycle Arrest in Cancer Models

Beyond simply inhibiting cell growth, many quinoline derivatives have been found to actively induce apoptosis in cancer cells. This is a critical mechanism for their anticancer activity, as it leads to the controlled elimination of malignant cells.

Studies have shown that these compounds can trigger apoptosis through the activation of caspase pathways. Furthermore, they have been observed to cause cell cycle arrest at different phases, such as the G2/M phase, which prevents cancer cells from dividing and proliferating. nih.govnih.gov For instance, certain novel quinoline compounds have been shown to induce apoptosis in leukemia cells. mdpi.com The induction of apoptosis is often confirmed through techniques like fluorescence-activated cell sorting (FACS) analysis, Hoechst staining, and measuring caspase-3 activation. nih.govnih.gov

Research on Antiviral Properties

The quinoline nucleus is a key pharmacophore in the development of antiviral agents. Specific derivatives have been synthesized and evaluated for their ability to interfere with viral replication cycles, particularly that of the Human Immunodeficiency Virus (HIV).

The viral enzyme integrase (IN) is essential for the HIV replication cycle and represents a critical target for antiretroviral drug development. nih.gov Quinolone derivatives are recognized for being versatile small molecules that can be synthesized at a low cost, making them attractive candidates for HIV-1 inhibitors. nih.gov

In this context, a series of 6-(pyrazolylmethyl)-4-oxo-4H-quinoline-3-carboxylic acid derivatives were designed and synthesized as potential HIV-1 integrase inhibitors. nih.gov However, when tested for their integrase inhibitory activity, these compounds demonstrated low efficacy. nih.gov The half-maximal inhibitory concentration (IC₅₀) values for these derivatives were all found to be greater than 100 µg/mL, indicating weak activity against the HIV integrase enzyme. nih.gov Researchers suggest that the low inhibitory activity could be attributed to a reduced hydrophobic interaction of the 3′,5′-dimethyl-1H-pyrazolyl moiety with the integrase enzyme compared to the parent benzyl (B1604629) group. nih.gov

| Compound Series | Inhibition of Strand Transfer (IC₅₀) |

|---|---|

| 6-(pyrazolylmethyl)-4-oxo-4H-quinoline-3-carboxylic acid derivatives | > 100 µg/mL nih.gov |

A significant challenge in eradicating HIV-1 is the virus's ability to establish latent reservoirs, which are not affected by current antiretroviral therapies. nih.gov The "shock and kill" strategy aims to reactivate these dormant viruses using latency-reversing agents (LRAs), making them susceptible to elimination. researchgate.netfrontiersin.org

Research has identified a 2-methylquinoline (B7769805) derivative, known as antiviral 6 (AV6), as a potential LRA. nih.govresearchgate.net Subsequent studies focused on developing structural analogs of AV6 by attaching a linear alkyl linker and a histone deacetylase (HDAC) inhibitor functional group to the C-6 position of the quinoline ring. nih.gov Among these modifications, derivatives carrying a hydroxamic acid (CONHOH) group showed the greatest potency in reversing viral latency. nih.govresearchgate.net These agents appear to function through a dual mechanism: inhibiting HDAC activity and stimulating nuclear factor of activated T-cells (NFAT) DNA binding. nih.gov

Conversely, when carboxylate (COOC₂H₅) or carboxylic acid (COOH) groups were introduced at the end of the alkyl chain on the 6-position, the resulting derivatives were found to be either weakly active or completely inactive at the tested concentrations. researchgate.net

| Functional Group at 6-Position | Latency Reversal Activity |

|---|---|

| Hydroxamic acid (CONHOH) | Potent activity nih.govresearchgate.net |

| Carboxylates (e.g., COOC₂H₅) | Weakly active or inactive researchgate.net |

| Carboxylic acids (COOH) | Weakly active or inactive researchgate.net |

Exploration of Other Pharmacological Activities

Beyond their antiviral potential, quinoline derivatives have been explored for a variety of other pharmacological effects, including anti-inflammatory, antioxidant, and photosynthesis-inhibiting activities.

Quinoline and its analogs are reported to possess a wide spectrum of biological properties, including anti-inflammatory activity. researchgate.net The anti-inflammatory effect of many non-steroidal anti-inflammatory drugs (NSAIDs) is due to the inhibition of cyclooxygenases (COXs), enzymes that catalyze the conversion of arachidonic acid to inflammatory prostaglandins. researchgate.net

Studies on various quinoline derivatives have demonstrated their potential as anti-inflammatory agents. epa.gov For example, selected quinoline-3-carboxylic and quinoline-4-carboxylic acids have shown appreciable anti-inflammatory affinities in lipopolysaccharide (LPS)-induced inflammation models using RAW264.7 mouse macrophages. nih.gov In other research, certain synthesized quinoline derivatives exhibited potent anti-inflammatory activity, with some compounds proving more effective than the reference drug ibuprofen (B1674241) in a xylene-induced ear-edema test. epa.gov One of the most effective compounds, a hydrochloride salt derivative, was shown to significantly inhibit the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in LPS-stimulated macrophages in a dose-dependent manner. epa.gov

| Compound Class | Observed Effect | Model System |

|---|---|---|

| Quinoline-3-carboxylic acids nih.gov | Appreciable anti-inflammation affinities | LPS-induced inflammation in RAW264.7 cells |

| Quinoline-4-carboxylic acids nih.gov | Appreciable anti-inflammation affinities | LPS-induced inflammation in RAW264.7 cells |

| Compound 6d (hydrochloride salt) epa.gov | Inhibition of TNF-α and IL-6 production | LPS-stimulated RAW264.7 cells |

The antioxidant potential of quinoline derivatives has been a subject of investigation, with varying results depending on the specific molecular structure. In one comprehensive study, 14 different quinoline-related compounds, including quinoline-3-carboxylic and quinoline-4-carboxylic acids, were evaluated for their radical scavenging abilities. nih.gov The results indicated that all tested compounds lacked antioxidative capacity in the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay when compared to the standard, ascorbic acid. nih.gov

However, other studies have reported significant antioxidant activity for different sets of quinoline derivatives. For instance, research on 2-chloroquinoline-3-carbaldehydes showed that some compounds possessed radical scavenging activity as high as 85.75%, with one derivative reaching 92.96%. researchgate.net Another study that modified isatin (B1672199) via the Pfitzinger reaction to create quinoline-4-carboxylic acid derivatives found that they had better antioxidant activity than the parent isatin. Specifically, 2-(4-methylphenyl)quinoline-4-carboxylic acid showed an inhibition percentage of 40.43% in a DPPH assay, while 2-methylquinoline-4-carboxylic acid had an inhibition of 30.25%. These findings suggest that the presence and position of substituents on the quinoline ring are critical determinants of its antiradical and antioxidant properties.

| Compound | Radical Scavenging Activity (% Inhibition) |

|---|---|

| Quinoline-3-carboxylic acid derivatives nih.gov | Lacked activity |

| Quinoline-4-carboxylic acid derivatives nih.gov | Lacked activity |

| 2-chloroquinoline-3-carbaldehyde (Compound 1g) researchgate.net | 92.96% |

| 2-(4-methylphenyl)quinoline-4-carboxylic acid | 40.43% |

| 2-methylquinoline-4-carboxylic acid | 30.25% |

Certain quinoline derivatives have been investigated for their ability to inhibit photosynthesis. nih.govresearchgate.net Research into two series of amides based on the quinoline scaffold found that several compounds exhibited photosynthesis-inhibiting activity similar to or higher than the standard herbicide, 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU). nih.gov These tests were conducted on spinach (Spinacia oleracea L.) and the green alga Chlorella vulgaris. nih.gov

Further studies on substituted amides of quinoline derivatives, specifically amides of 8-hydroxyquinoline (B1678124), also demonstrated their potential as photosynthesis inhibitors. researchgate.net These compounds were tested for their ability to reduce the chlorophyll (B73375) content in Chlorella vulgaris, and several showed biological activity comparable to DCMU. researchgate.net The mechanism of action for such compounds is believed to involve the inhibition of photosystem II within the thylakoid membrane. mdpi.com

| Compound Class | Activity Level Compared to Standard (DCMU) | Test Organism |

|---|---|---|

| Hydroxyquinolinecarboxamides nih.gov | Similar or higher | Spinacia oleracea L., Chlorella vulgaris |

| Amides of 8-hydroxyquinoline derivatives researchgate.net | Comparable | Chlorella vulgaris |

Mechanistic Investigations of Biological Action

Identification of Molecular Targets and Binding Pathways

The biological effects of Methyl 4-chloro-2-methylquinoline-6-carboxylate are believed to stem from its direct interaction with specific molecular targets. Like other quinoline (B57606) derivatives, its mechanism likely involves inhibiting key enzymes or binding to receptors, which in turn modulates various biological pathways.

Dihydroorotate Dehydrogenase (DHODH): The 4-quinoline carboxylic acid scaffold, a core feature of the subject compound, is recognized for its role in the development of DHODH inhibitors. nih.govnih.gov DHODH is a critical enzyme that catalyzes a key step in the de novo pyrimidine (B1678525) biosynthesis pathway. nih.govrsc.org Inhibition of this enzyme leads to pyrimidine depletion, which halts cell cycle progression, particularly during the S-phase when nucleotides are required for growth. nih.gov This mechanism is a target for therapies against cancer and autoimmune diseases. rsc.org

Prominent DHODH inhibitors like brequinar (B1684385) feature a quinoline core. nih.govresearchgate.net Structural studies show that the carboxylate group of these inhibitors can form a salt bridge with arginine residues (e.g., R136) in the enzyme's binding pocket, while the quinoline ring itself engages in hydrophobic interactions. nih.gov Structure-guided design has led to the discovery of potent quinoline-based analogues with IC50 values in the low nanomolar range. nih.govacs.org

Interactive Table: Quinoline-Based DHODH Inhibitors and Their Potency

| Compound | DHODH IC50 (nM) | Key Structural Feature |

|---|---|---|

| Analogue 41 | 9.71 ± 1.4 | Quinoline-based |

| Analogue 43 | 26.2 ± 1.8 | Quinoline-based |

| Analogue 46 | 28.3 ± 3.3 | 1,7-Naphthyridine |

| Compound A9 | 9.7 | Quinoline derivative |

This data is based on studies of quinoline analogues to illustrate the inhibitory potential of this chemical class against DHODH. nih.govrsc.orgacs.org

Histone Deacetylases (HDACs): The quinoline structure is also a key component in the design of HDAC inhibitors. frontiersin.org HDACs are enzymes that remove acetyl groups from histone proteins, playing a crucial role in epigenetic gene regulation. frontiersin.orgmdpi.com HDAC inhibitors typically consist of three parts: a zinc-binding group, a linker, and a surface-recognition "cap" group. mdpi.com The quinoline moiety, often as a quinoline-4-carboxylic acid, can serve as this cap group, forming interactions with residues at the opening of the HDAC active site. frontiersin.org

Research has focused on developing selective inhibitors for specific HDAC isoforms, such as HDAC6, to reduce side effects. nih.govnih.gov For instance, 2-phenylquinoline-4-carboxylic acid derivatives have been synthesized and shown to exhibit selectivity for HDAC3. frontiersin.org Similarly, quinazolinone-based compounds, which are structurally related to quinolines, have been identified as potent and selective HDAC6 inhibitors. nih.govnih.gov

Lipid Kinases: The quinoline scaffold is utilized in the design of inhibitors for various lipid kinases, which are critical in cell signaling pathways often dysregulated in cancer. The phosphatidylinositol 3-kinase (PI3K)/mTOR pathway is a key target, and several quinoline derivatives have been developed as dual inhibitors of these kinases. nih.gov For example, Omipalisib (GSK2126458) is a quinoline derivative that strongly inhibits both PI3K and mTOR. nih.gov The versatility of the quinoline ring allows for modifications that can confer selectivity for different kinase isoforms, such as p110β and p110δ within the PI3K family. ucsf.edu

Derivatives of 4-hydroxyquinoline-3-carboxylic acid are well-established as effective quinolone antibiotics. mdpi.com Their mechanism of action involves the inhibition of bacterial DNA gyrase. mdpi.com This enzyme is essential for managing DNA topology during replication. By targeting DNA gyrase, these compounds prevent the proper duplication of bacterial DNA, leading to their antibacterial effects. mdpi.com The structural similarity of this compound to this class of compounds suggests it may possess a similar mechanism of action against bacterial targets.

The primary mechanism by which quinoline-based antibacterial agents interfere with nucleic acid function is through the inhibition of DNA gyrase. mdpi.com This enzyme's role is to introduce negative supercoils into DNA and to separate replicated chromosomes, making it indispensable for bacterial survival. By binding to and inhibiting this enzyme, quinolone compounds effectively halt DNA replication and transcription, thereby disrupting essential nucleic acid functions and leading to bacterial cell death. mdpi.com

Cellular Response Mechanisms and Signaling Pathway Modulation

Beyond direct enzyme inhibition, the biological activity of quinoline derivatives can be understood through their impact on broader cellular processes and signaling pathways.

Currently, there is a lack of specific research findings detailing the role of this compound in the generation of reactive oxygen species or its effects on cellular redox balance.

Recent studies have identified certain quinoline derivatives as potent inducers of autophagy. nih.gov One investigated mechanism involves the stabilization of the Autophagy-Related Protein 5 (ATG5). nih.gov ATG5 is a key protein that forms a complex essential for the elongation of the autophagosome membrane. nih.govconsensus.app A series of novel 4,7-disubstituted quinoline derivatives has been shown to inhibit cancer cell growth by inducing autophagy through the targeted stabilization of ATG5. nih.gov

Furthermore, other quinoline-based chemical probes have been developed as inhibitors of autophagy-related proteases, such as ATG4B. nih.govresearchgate.net ATG4B is a cysteine protease that primes and recycles LC3B, a protein crucial for autophagosome formation. nih.gov By inhibiting ATG4B, these quinoline compounds can effectively block autophagic flux within the cell. nih.govresearchgate.net These findings highlight the potential for the quinoline scaffold, and by extension this compound, to modulate the complex cellular process of autophagy.

Binding Affinity and Specificity Studies with Biological Macromolecules

The precise mechanism of action for this compound at the molecular level is an area of ongoing scientific investigation. While the broader class of quinoline derivatives has been studied for its interactions with various biological macromolecules, specific and detailed binding affinity data for this particular compound are not extensively available in publicly accessible literature. However, based on the activities of structurally similar compounds, it is hypothesized that its biological effects are likely mediated through specific interactions with proteins such as enzymes or receptors.

Research into quinoline derivatives suggests that they can function as inhibitors of various enzymes, playing a role in anticancer and anti-inflammatory activities. For instance, a closely related compound, Methyl 4-chloroquinoline-6-carboxylate, has been noted for its potential to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory pathway. While this provides a potential avenue for the biological action of this compound, direct enzymatic inhibition studies with specific IC50 or Ki values for this exact compound are not currently reported.

Furthermore, the general structure of quinolines allows them to intercalate into DNA or bind to the active sites of various enzymes, thereby disrupting cellular processes. Studies on other quinoline compounds have demonstrated their ability to interact with DNA topoisomerases or protein kinases, which are crucial for cell proliferation and survival. These interactions are often the basis for their observed anticancer properties.

Computational docking studies are a valuable tool for predicting the binding modes and affinities of small molecules like this compound to the active sites of biological macromolecules. Such in silico analyses can provide insights into potential protein targets and guide further experimental validation. However, published docking studies specifically detailing the interaction of this compound with specific proteins are limited.

Due to the lack of specific binding affinity data from experimental assays in the reviewed literature, a detailed data table of binding constants (e.g., K_i, K_d, IC_50) for this compound with various biological macromolecules cannot be provided at this time. Further empirical research is required to elucidate the specific molecular targets and quantify the binding affinity and specificity of this compound.

Structure Activity Relationship Sar and Molecular Feature Activity Correlation Studies of Methyl 4 Chloro 2 Methylquinoline 6 Carboxylate Derivatives

Systematic Structural Modifications and Their Impact on Biological Efficacy

The biological activity of derivatives of Methyl 4-chloro-2-methylquinoline-6-carboxylate is intricately linked to the nature and position of its functional groups. Alterations to the chlorine at C4, the methyl at C2, and the carboxylate at C6, as well as substitutions on the quinoline (B57606) ring, have been shown to significantly modulate target interaction, potency, binding affinity, and selectivity.

Role of Chlorine Substitution at C4 in Target Interaction and Potency

The chlorine atom at the C4 position of the quinoline ring is a critical determinant of the biological activity of this class of compounds. Its electron-withdrawing nature significantly influences the electronic distribution within the quinoline scaffold, which can impact interactions with biological targets. chemrxiv.orgnih.gov In the context of antimalarial 4-aminoquinolines, the presence of a 7-chloro group has been found to be a requirement for the inhibition of β-hematin formation, a crucial process in the parasite's detoxification of heme. acs.org While the specific compound has the chlorine at the C4 position, this highlights the general importance of halogen substitution in the quinoline nucleus for certain biological activities.

Influence of the Methyl Group at C2 on Binding Affinity and Selectivity

The methyl group at the C2 position of the quinoline ring can have a profound impact on both the binding affinity and selectivity of the molecule. While seemingly a simple alkyl substituent, its steric bulk and electronic contribution can be crucial for orienting the molecule within a receptor's binding site. In some cases, the presence of a methyl group at C2 can enhance activity. For example, in a series of 2,6-dimethyl quinoline derivatives, a compound with a 2,3-dihydrobenzo[b] researchgate.netreddit.comdioxin-6-yl substituent showed potent inhibitory activity against butyrylcholinesterase (BChE), with the methyl group potentially contributing to favorable hydrophobic interactions. nih.gov